![molecular formula C14H17N2O3- B1226790 Methohexital(1-)](/img/structure/B1226790.png)
Methohexital(1-)
Overview
Description
Methohexital(1-) is the cation resulting from the removal of a proton from the N(3) position of methohexital. It is a conjugate base of a methohexital.
Scientific Research Applications
Anesthesia in Electroconvulsive Therapy
Methohexital is a commonly used anesthetic agent in electroconvulsive therapy (ECT), a treatment primarily used for certain mental disorders. Despite its general safety, there have been case reports of methohexital-induced seizures during ECT, indicating a need for careful monitoring during treatment (Vande Voort et al., 2013).
Comparative Studies with Other Anesthetics
Studies have compared methohexital with other anesthetics like ketamine and etomidate, focusing on aspects such as post-ECT recovery and reorientation time, as well as effectiveness and safety for endotracheal intubation in critical care settings. These studies provide insights into the clinical considerations and potential advantages of methohexital over other agents (Yen et al., 2015), (Diaz-Guzman et al., 2010).
Synthesis and Chemical Properties
Research has delved into the synthesis of methohexital, exploring methods like enantioselective catalysis to create different isomer mixtures. These studies contribute to understanding the chemical structure and potential variations of methohexital's pharmacological effects (Brunner, 2001).
Impact on Neutrophil Functions
Studies have investigated the effects of methohexital on neutrophil (polymorphonuclear leucocyte) functions, revealing how the drug can influence immune responses by altering the free amino acid pool within these cells. This line of research highlights the broader physiological impacts of methohexital beyond its primary role as an anesthetic (Mühling et al., 2001).
Pediatric and Neonatal Applications
Methohexital has been evaluated for its efficacy and safety as a sedative in pediatric emergency settings and even during neonatal cardioversion, demonstrating its versatility and importance across different age groups and medical scenarios (Sedik, 2001), (Allegaert et al., 2002).
properties
IUPAC Name |
5-hex-3-yn-2-yl-1-methyl-2,6-dioxo-5-prop-2-enylpyrimidin-4-olate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-5-7-8-10(3)14(9-6-2)11(17)15-13(19)16(4)12(14)18/h6,10H,2,5,9H2,1,3-4H3,(H,15,17,19)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXKDOXHBHYTKP-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC(C)C1(C(=NC(=O)N(C1=O)C)[O-])CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N2O3- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methohexital(1-) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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